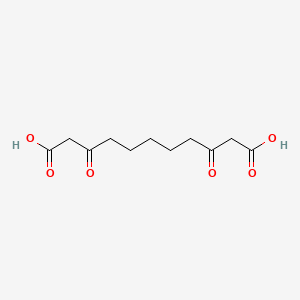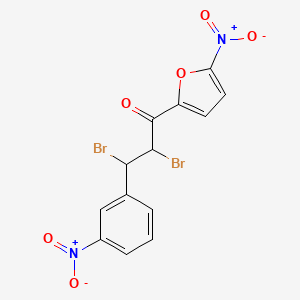
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitrofuran and nitrophenyl groups. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of bromine atoms to the precursor molecule.
Nitration: Incorporation of nitro groups into the furan and phenyl rings.
Condensation: Formation of the propan-1-one backbone through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity against microorganisms.
Medicine: Potential use in developing new antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one involves interaction with molecular targets such as enzymes or DNA. The nitrofuran and nitrophenyl groups can form reactive intermediates that disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one
- 3-(3-Nitrophenyl)-2-bromo-1-(5-nitrofuran-2-yl)propan-1-one
Uniqueness
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is unique due to the presence of both nitrofuran and nitrophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90251-72-2 |
|---|---|
Formule moléculaire |
C13H8Br2N2O6 |
Poids moléculaire |
448.02 g/mol |
Nom IUPAC |
2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C13H8Br2N2O6/c14-11(7-2-1-3-8(6-7)16(19)20)12(15)13(18)9-4-5-10(23-9)17(21)22/h1-6,11-12H |
Clé InChI |
ANNFOKZXNSBXIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
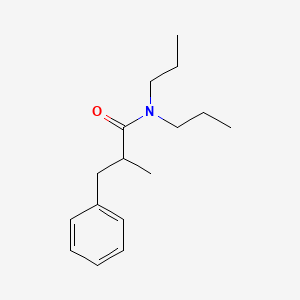
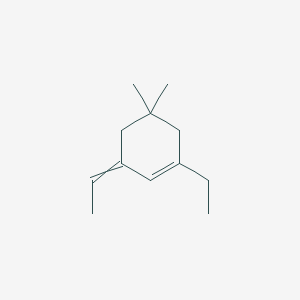
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
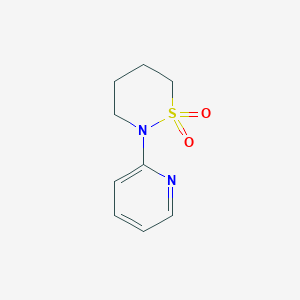
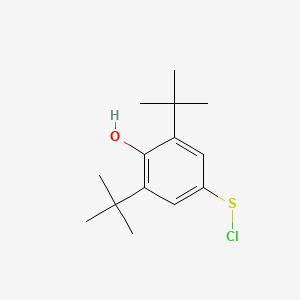
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)

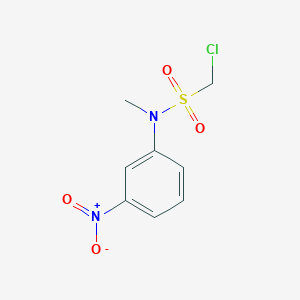
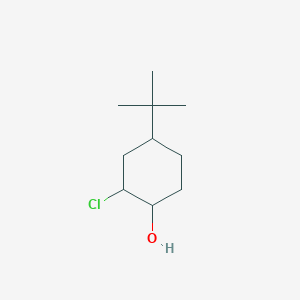
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
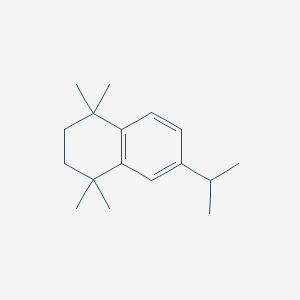
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
